![molecular formula C24H25F3N2O4 B13668183 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde](/img/structure/B13668183.png)
1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde is a complex organic compound that features a combination of functional groups, including a Boc-protected amine, a trifluoromethoxy group, and an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of the amine group using Boc anhydride, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The indole core can be constructed using Fischer indole synthesis or other indole-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This can include the use of catalytic processes, solvent-free reactions, and other green chemistry principles to enhance the efficiency and sustainability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(Boc-amino)propyl]-3-phenyl-1H-indole-5-carbaldehyde: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.
1-[3-(Boc-amino)propyl]-3-[4-methoxyphenyl]-1H-indole-5-carbaldehyde: Contains a methoxy group instead of a trifluoromethoxy group, which can influence its electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethoxy group in 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde imparts unique electronic and steric properties, making it distinct from similar compounds
Propiedades
Fórmula molecular |
C24H25F3N2O4 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[5-formyl-3-[4-(trifluoromethoxy)phenyl]indol-1-yl]propyl]carbamate |
InChI |
InChI=1S/C24H25F3N2O4/c1-23(2,3)33-22(31)28-11-4-12-29-14-20(19-13-16(15-30)5-10-21(19)29)17-6-8-18(9-7-17)32-24(25,26)27/h5-10,13-15H,4,11-12H2,1-3H3,(H,28,31) |
Clave InChI |
KOUUZHCZEIHUCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCN1C=C(C2=C1C=CC(=C2)C=O)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13668104.png)
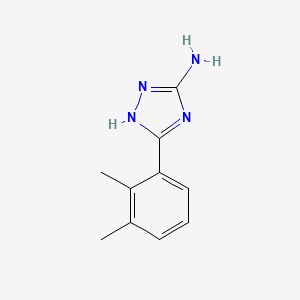
![2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13668117.png)
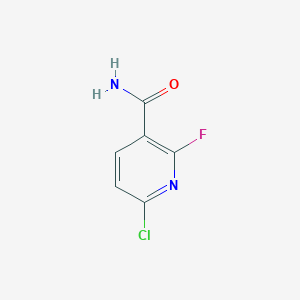
![7-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13668132.png)
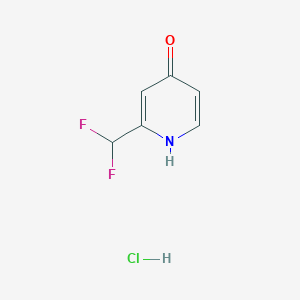

![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668154.png)

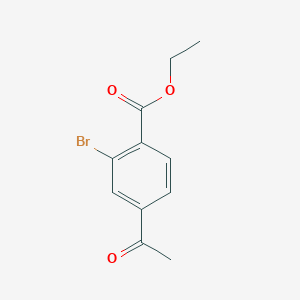
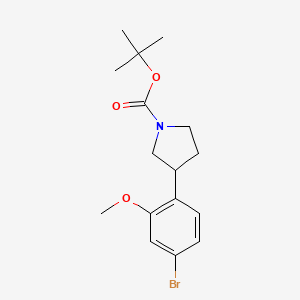

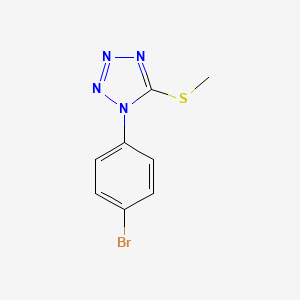
![6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B13668197.png)
